C–I vs. C–Br vs. C–Cl Bond Dissociation Energy: Leaving-Group Reactivity Quantified
The carbon–halogen bond dissociation energy directly governs the rate of SN2 nucleophilic displacement. (3-Iodopropyl)cyclopentane possesses a C–I bond with an average bond dissociation energy of approximately 51–62 kcal/mol, compared to 68–80 kcal/mol for C–Br in (3-bromopropyl)cyclopentane and 79–94 kcal/mol for C–Cl in (3-chloropropyl)cyclopentane . This represents a 17–32 kcal/mol lower bond dissociation energy for the iodide relative to the bromide, and a 28–43 kcal/mol difference relative to the chloride. The significantly weaker C–I bond renders the iodide the most reactive alkylating agent in this series, enabling faster reaction rates and higher yields in nucleophilic substitution reactions under otherwise identical conditions .
vs. C–Br: 68–80 kcal/mol
vs. C–Cl: 79–94 kcal/mol
| Evidence Dimension | Carbon–halogen bond dissociation energy |
|---|---|
| Target Compound Data | C–I: 51–62 kcal/mol (average); C(sp²)–I: 61.9 kcal/mol |
| Comparator Or Baseline | (3-Bromopropyl)cyclopentane C–Br: 68–80 kcal/mol; (3-Chloropropyl)cyclopentane C–Cl: 79–94 kcal/mol |
| Quantified Difference | C–I bond is 17–32 kcal/mol weaker than C–Br; 28–43 kcal/mol weaker than C–Cl |
| Conditions | Gas-phase bond dissociation enthalpy values from Luo (2007) Handbook of Bond Dissociation Energies; applicable to primary alkyl halide systems |
Why This Matters
This quantifiable reactivity advantage means (3-iodopropyl)cyclopentane will undergo nucleophilic displacement significantly faster than its bromo or chloro analogs, reducing reaction times and potentially improving yields in alkylation-dependent synthetic sequences—a critical factor when procurement decisions directly impact synthetic efficiency and cost.
